(S)-3,3-Difluorocyclopentanecarboxylic acid

Vue d'ensemble

Description

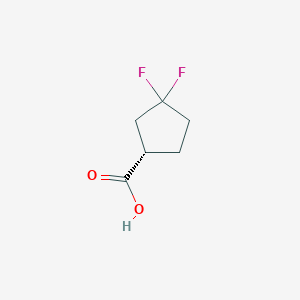

(S)-3,3-Difluorocyclopentanecarboxylic acid is a chiral fluorinated carboxylic acid. The presence of fluorine atoms in the cyclopentane ring enhances its chemical stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Difluorocyclopentanecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentane derivative.

Fluorination: Introduction of fluorine atoms into the cyclopentane ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for chiral resolution and carboxylation can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3,3-Difluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopentane derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-3,3-Difluorocyclopentanecarboxylic acid serves as an important intermediate in drug development due to the following reasons:

- Enhanced Biological Activity : The introduction of fluorine atoms often increases the lipophilicity and metabolic stability of compounds, enhancing their biological activity .

- Potential Drug Candidates : Research indicates that derivatives of this compound may act as antagonists for various receptors involved in pain and inflammation management.

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals:

- Pesticide Development : It can be used as an intermediate for creating new pesticides that are more effective and environmentally friendly .

Imaging Agents

Due to its favorable pharmacokinetic properties, this compound has been explored as a potential PET imaging agent:

- Imaging Studies : Compounds with similar structures have shown promise in imaging studies due to their ability to bind selectively to biological targets.

Case Study 1: Drug Development

A study investigated the biological activity of several fluorinated cyclopentane derivatives, including this compound. The results indicated improved binding affinity to specific receptors compared to non-fluorinated analogs, suggesting potential therapeutic applications in treating chronic pain conditions .

Case Study 2: Agrochemical Synthesis

Another research effort focused on synthesizing novel pesticides using this compound as a building block. The resulting compounds demonstrated increased efficacy against common agricultural pests while exhibiting lower toxicity to non-target organisms .

Comparative Analysis of Related Compounds

The following table summarizes structural characteristics and applications of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl cyclopentanecarboxylate | Cyclopentane ring with a single carboxylate group | Lacks fluorination; serves as a baseline comparison |

| 1,1-Difluoro-2-methylcyclopropanecarboxylate | Cyclopropane ring with difluoro substitution | Smaller ring structure; different reactivity |

| 2,2-Difluorocyclobutanecarboxylic acid | Cyclobutane with difluoro substitution | More constrained structure; different sterics |

Mécanisme D'action

The mechanism of action of (S)-3,3-Difluorocyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3-Difluorocyclopentanecarboxylic acid: The non-chiral version of the compound.

3-Fluorocyclopentanecarboxylic acid: A similar compound with only one fluorine atom.

Cyclopentanecarboxylic acid: The parent compound without fluorine atoms.

Uniqueness

(S)-3,3-Difluorocyclopentanecarboxylic acid is unique due to its chiral nature and the presence of two fluorine atoms, which significantly enhance its chemical properties and biological activity compared to its non-fluorinated or mono-fluorinated counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(S)-3,3-Difluorocyclopentanecarboxylic acid is a chiral fluorinated carboxylic acid with the molecular formula CHFO. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential therapeutic applications.

- IUPAC Name : (1S)-3,3-difluorocyclopentane-1-carboxylic acid

- Molecular Weight : 150.13 g/mol

- InChI Key : DXLZFZGHXIZHFB-BYPYZUCNSA-N

The presence of fluorine atoms enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical development .

This compound exhibits biological activity through its interactions with various enzymes and receptors. It has been studied for its potential as an enzyme inhibitor, particularly in the context of drug development. The compound's ability to modulate enzyme activity can lead to significant therapeutic effects, especially in cancer treatment and metabolic disorders .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role as a reversible inhibitor against specific enzymes:

- GABA Aminotransferase (GABA-AT) : The compound has shown promising inhibitory activity with a value of 0.19 mM, indicating its potential use in neurological applications .

- Human Organic Anion Transporter (hOAT) : It acts as a mechanism-based inactivator; however, it has a lower binding affinity compared to other inhibitors .

Case Studies

- Tumor Targeting : In preclinical studies involving rat models bearing gliosarcoma tumors, derivatives of this compound demonstrated significant tumor-to-brain tissue ratios, suggesting effective targeting capabilities for imaging agents in cancer diagnostics .

- Biodistribution Studies : Biodistribution assessments showed that the compound was primarily transported via system L and system ASC in tumor cells, indicating favorable pharmacokinetics for therapeutic use .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition (GABA-AT), tumor targeting |

| 3,3-Difluorocyclopentanecarboxylic acid | Non-chiral version | Limited biological activity compared to chiral variant |

| 1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid | Radiolabeled variant | PET imaging agent for cancer detection |

The chiral nature of this compound significantly enhances its biological activity compared to its non-chiral counterparts. This chirality contributes to its effectiveness as an enzyme inhibitor and its potential utility in targeted therapies.

Future Directions

Research on this compound is ongoing, focusing on:

- Pharmaceutical Development : Further exploration of its role as an enzyme inhibitor could lead to new therapeutic agents for neurological disorders and cancer.

- Imaging Techniques : Continued evaluation of its derivatives as PET imaging agents may enhance diagnostic capabilities for various cancers.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological systems will be crucial for optimizing its use in clinical applications.

Propriétés

IUPAC Name |

(1S)-3,3-difluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLZFZGHXIZHFB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@H]1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.